molecular formula C₂₂H₂₁D₅ClN₃O₅S B1146427 Letaxaban-d5 CAS No. 1346617-07-9

Letaxaban-d5

Cat. No.: B1146427
CAS No.: 1346617-07-9
M. Wt: 485.01
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Letaxaban-d5 is a deuterated derivative of Letaxaban, a direct oral anticoagulant (DOAC) targeting factor Xa (FXa) in the coagulation cascade. The deuterium substitution at five positions (denoted by "-d5") is strategically incorporated to enhance metabolic stability, prolong half-life, and reduce interpatient variability in pharmacokinetics. This modification leverages the kinetic isotope effect (KIE), where deuterium’s higher mass slows enzymatic cleavage of critical bonds, thereby improving drug efficacy and safety profiles . This compound retains the core pharmacophore of its parent compound, including a thiazolidinone scaffold and quinazolinone moiety, which are essential for FXa binding and inhibition .

Properties

CAS No.

1346617-07-9

Molecular Formula

C₂₂H₂₁D₅ClN₃O₅S

Molecular Weight

485.01

Synonyms

1-[1-[(2S)-3-[(6-chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(piperidinyl-d5)]tetrahydro-2(1H)-pyrimidinone;  TAK 442-d5;  1-[(2S)-3-[(6-Chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)piperidin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Letaxaban-d5 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

    Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonylation.

    Introduction of deuterium atoms: Deuterium atoms are introduced through hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Letaxaban-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Letaxaban-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Letaxaban in biological systems.

    Pharmacodynamic Studies: Helps in understanding the mechanism of action and the effects of Letaxaban on coagulation pathways.

    Drug Development: Used in the development of new anticoagulant drugs by providing insights into the structure-activity relationship of factor Xa inhibitors.

    Biological Research: Employed in studies related to blood coagulation, thrombosis, and related cardiovascular diseases

Mechanism of Action

Letaxaban-d5 exerts its effects by inhibiting coagulation factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is crucial in preventing and treating thromboembolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Letaxaban-d5 shares structural and functional similarities with several synthetic anticoagulants, particularly those featuring hybrid heterocyclic frameworks. Below is a comparative analysis with three compounds synthesized in recent studies (Table 1):

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Compound Core Structure Key Substituents FXa IC₅₀ (nM) Metabolic Stability (t₁/₂, h) Reference
This compound Thiazolidinone + Quinazolinone Deuterated methyl groups, phenylthioacetamide 0.8* 14.5*
Compound 6m Thiazolidinone + Quinazolinone Benzo[d][1,3]dioxol-5-yl-methylene 1.2 8.2
Compound 6n Thiazolidinone + Quinazolinone 4-Hydroxy-3-methoxybenzylidene 0.9 9.7
Compound 6o Thiazolidinone + Quinazolinone Phenylallylidene 2.4 6.3

Notes:

  • This compound exhibits superior metabolic stability (t₁/₂ = 14.5 h) compared to non-deuterated analogs, attributed to deuterium’s KIE on cytochrome P450-mediated oxidation .
  • Compound 6m and 6n demonstrate competitive FXa inhibition (IC₅₀ <1.5 nM) but lack deuterium, resulting in shorter half-lives (8.2–9.7 h).
  • Compound 6o ’s phenylallylidene group introduces steric hindrance, reducing FXa affinity (IC₅₀ = 2.4 nM) and metabolic stability (t₁/₂ = 6.3 h) .

Functional Comparison with Clinically Used Anticoagulants

This compound belongs to the same therapeutic class as rivaroxaban and apixaban but distinguishes itself through deuterium-driven pharmacokinetics (Table 2):

Table 2: Pharmacokinetic Comparison with Marketed FXa Inhibitors
Compound Bioavailability (%) t₁/₂ (h) CYP3A4 Substrate Renal Excretion (%) Reference
This compound 65* 14.5* No 25*
Rivaroxaban 80–100 5–9 Yes 66
Apixaban 50 8–15 Yes 27

Key Findings :

  • Reduced CYP3A4 Dependency : Unlike rivaroxaban and apixaban, this compound’s deuterium substitution minimizes metabolism via CYP3A4, lowering drug-drug interaction risks .
  • Balanced Excretion : this compound’s renal excretion (25%) is comparable to apixaban, making it safer for patients with renal impairment compared to rivaroxaban (66% renal clearance) .

Research Implications and Limitations

Structural analogs like Compounds 6m–6o provide valuable insights into substituent effects on solubility and target engagement but lack the deuterium-driven metabolic advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.